Cyclopentyl 2-amino-3-phenylpropanoate hydrochloride
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Overview
Description
Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a cyclopentyl group attached to the amino acid backbone, which includes a phenyl group and an amino group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride typically involves the following steps:
Formation of the Amino Acid Backbone: The amino acid backbone can be synthesized through a Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide to form an α-amino nitrile. This intermediate is then hydrolyzed to yield the amino acid.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the amino acid with cyclopentyl bromide in the presence of a base such as sodium hydroxide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride can be compared with other similar compounds, such as:
Cyclopentyl (2S)-2-amino-3-methylpropanoate hydrochloride: This compound has a methyl group instead of a phenyl group, which affects its chemical properties and biological activity.
Cyclohexyl (2S)-2-amino-3-phenylpropanoate hydrochloride: The cyclohexyl group provides different steric and electronic effects compared to the cyclopentyl group.
Phenylalanine derivatives: These compounds share the phenyl group and amino acid backbone but differ in the substituents attached to the backbone.
The uniqueness of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopentyl 2-amino-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSZAZFVAIBABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C(CC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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